molecular formula C7H6BrN3 B13107161 7-Bromo-2-methylimidazo[1,2-a]pyrimidine

7-Bromo-2-methylimidazo[1,2-a]pyrimidine

Cat. No.: B13107161
M. Wt: 212.05 g/mol
InChI Key: PSDCWZAWYGEBRI-UHFFFAOYSA-N
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Description

7-Bromo-2-methylimidazo[1,2-a]pyrimidine ( 1194375-40-0 ) is a brominated nitrogen-bridged heterocyclic compound of significant interest in synthetic and medicinal chemistry research. This compound serves as a versatile chemical building block, with the bromo substituent at the 7-position providing a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the exploration of diverse chemical space . The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery due to its structural resemblance to purine bases . Researchers are increasingly investigating this core for its broad spectrum of potential pharmacological activities. While specific studies on this exact derivative are ongoing, analogues within this class have demonstrated notable antiviral properties . For instance, some imidazo[1,2-a]pyrimidine Schiff base derivatives have been identified through molecular docking studies as potential dual inhibitors targeting both the human angiotensin-converting enzyme 2 (ACE2) and the SARS-CoV-2 spike protein, showing binding affinities competitive with known references . This suggests potential for developing novel entrance inhibitors to prevent viral infection. Beyond antiviral applications, the imidazo[1,2-a]pyrimidine scaffold is recognized for other bioactivities, including serving as GABA receptor ligands and p38 MAP kinase inhibitors , which are relevant for treating neurological disorders and inflammatory conditions, respectively . As a research chemical, this compound is a key intermediate for synthesizing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

7-bromo-2-methylimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H6BrN3/c1-5-4-11-3-2-6(8)10-7(11)9-5/h2-4H,1H3

InChI Key

PSDCWZAWYGEBRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC(=NC2=N1)Br

Origin of Product

United States

Synthetic Strategies for Imidazo 1,2 a Pyrimidine Scaffolds with Implications for 7 Bromo 2 Methylimidazo 1,2 a Pyrimidine

Established Methodologies for Imidazo[1,2-a]pyrimidine (B1208166) Core Construction

The construction of the imidazo[1,2-a]pyrimidine core is a well-explored area of synthetic organic chemistry. rsc.org The methodologies developed are diverse, offering different points of entry for substituent incorporation, a crucial aspect for creating analogs like 7-Bromo-2-methylimidazo[1,2-a]pyrimidine.

Condensation Reactions

Condensation reactions represent one of the most fundamental and widely used approaches for the synthesis of the imidazo[1,2-a]pyrimidine scaffold. These reactions typically involve the formation of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525) structure.

The reaction of a 2-aminopyrimidine (B69317) with an α-haloketone is a classic and reliable method for the synthesis of imidazo[1,2-a]pyrimidines. nih.gov For the specific synthesis of this compound, this would involve the condensation of 4-bromo-2-aminopyrimidine with chloroacetone (B47974).

The reaction mechanism proceeds through an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine by the α-haloketone, followed by an intramolecular cyclization via condensation between the exocyclic amino group and the ketone carbonyl. Subsequent dehydration leads to the aromatic imidazo[1,2-a]pyrimidine ring system.

Table 1: Illustrative Reaction Conditions for Condensation of 2-Aminopyrimidines with α-Haloketones

2-Aminopyrimidineα-HaloketoneSolventCatalyst/ConditionsProductRef.
2-Aminopyrimidine2-Bromoacetophenone (B140003)Acetone (B3395972)Room Temperature2-Phenylimidazo[1,2-a]pyrimidine nih.gov
Substituted 2-AminopyrimidinesVarious α-BromoketonesNot specifiedNot specifiedImidazo[1,2-a]pyrimidine derivatives jst.go.jp
2-Aminopyrimidine2-Bromo-1-phenylbutane-1,3-dioneDCMCatalyst-free3-Benzoyl-2-methylimidazo[1,2-a]pyrimidine nih.gov

This table is for illustrative purposes and shows general conditions for related syntheses.

Variations of the condensation approach exist, including reactions with other carbonyl compounds or activated alkenes. These methods can provide alternative routes to the imidazo[1,2-a]pyrimidine core, sometimes offering different regiochemical outcomes or tolerance to a broader range of functional groups.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines and can be extended to the synthesis of imidazo[1,2-a]pyrimidines. sciforum.net

To synthesize a derivative related to this compound using this approach, one would theoretically start with a 4-bromo-2-aminopyrimidine, an aldehyde, and an isocyanide. While the standard GBB reaction yields a 3-amino substituent, modifications of this reaction or post-synthesis modifications could potentially lead to the desired substitution pattern.

Table 2: Components of the Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyrimidine Synthesis

Amidine ComponentAldehyde ComponentIsocyanide ComponentCatalystResulting ScaffoldRef.
2-AminopyrimidineVarious aldehydesVarious isocyanidesAmmonium chloride3-Aminoimidazo[1,2-a]pyrimidine sciforum.net
2-AminoazinesFormaldehyde equivalentsIsonitrilesCatalytic Zinc Chloride3-Aminoimidazo[1,2-a]azines jst.go.jp

This table illustrates the general components and products of the GBB reaction.

Intramolecular Cyclization Protocols

Intramolecular cyclization strategies involve the formation of the imidazo[1,2-a]pyrimidine ring system from a pre-functionalized pyrimidine precursor. This approach offers a high degree of control over the final structure, as the substituents are put in place before the final ring-closing step.

For the synthesis of this compound, a suitable precursor would be a 2-amino-4-bromopyrimidine (B1281446) derivative with an appropriate side chain at the amino group that can undergo cyclization. For example, a 2-(N-propargylamino)-4-bromopyrimidine could potentially undergo a transition-metal-catalyzed intramolecular cyclization to form the desired product. Recent advancements have demonstrated visible-light-mediated intramolecular radical cyclization of α-brominated amides, suggesting a potential pathway for related structures. rsc.org

Tandem Reaction Sequences

Tandem, or cascade, reactions are processes where multiple bond-forming events occur in a single pot without the isolation of intermediates. These sequences are highly efficient and can rapidly generate molecular complexity. The synthesis of the imidazo[1,2-a]pyrimidine scaffold can be achieved through tandem processes that may involve a combination of reactions such as Michael additions, cyclizations, and aromatizations.

For instance, a tandem reaction for the synthesis of a substituted imidazo[1,2-a]pyrimidine could be envisioned starting from a 2-aminopyrimidine and a suitably functionalized Michael acceptor. acs.org The initial Michael addition would be followed by an intramolecular cyclization and subsequent aromatization to yield the final product. The specific precursors for this compound would need to be designed to incorporate the bromo and methyl groups at the correct positions. beilstein-journals.org

Carbon-Heteroatom and Carbon-Carbon Bond Formation Strategies

The functionalization of the pre-formed imidazo[1,2-a]pyrimidine scaffold through the creation of new carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon (C-C) bonds is a powerful approach for generating molecular diversity. rsc.org Transition metal-catalyzed cross-coupling reactions are particularly prominent in this area. nih.govacs.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used for C-C bond formation, enabling the introduction of aryl or vinyl groups onto the heterocyclic core. nih.govmedjchem.com These reactions typically involve coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govcore.ac.uk For instance, a bromo-substituted imidazo[1,2-a]pyrimidine can be coupled with various boronic acids to yield arylated products. nih.gov

Another significant strategy is the direct C-H bond functionalization or arylation. medjchem.com This method avoids the need for pre-halogenated substrates, offering a more atom-economical route. Palladium catalysts have been successfully employed for the intramolecular cross-dehydrogenative coupling (CDC) to synthesize fused imidazo[1,2-a]pyrimidine systems. acs.orgnih.gov This process involves the formation of a C-C bond through the formal removal of two hydrogen atoms, often facilitated by an oxidant. acs.org

Copper-catalyzed reactions also play a vital role, particularly in C-N bond formation. organic-chemistry.org For example, an efficient cascade synthesis of N-fused imidazo (B10784944) heterocycles can be achieved through a copper-catalyzed coupling reaction followed by an intramolecular cyclization, which forms a key C-N bond to complete the heterocyclic system. nih.gov

Table 1: Examples of C-C Bond Formation Reactions on Imidazo[1,2-a]pyridine (B132010)/pyrimidine Scaffolds
Reaction TypeCoupling PartnersCatalyst SystemKey FeatureReference
Suzuki-Miyaura CouplingHalo-imidazo[1,2-a]pyrimidine + Arylboronic acidPd(PPh₃)₄ / K₂CO₃Forms C(sp²)-C(sp²) bonds; versatile for introducing aryl groups. nih.gov
Direct C-H ArylationImidazo[1,2-a]pyridine + Aryl halide(SIPr)Pd(allyl)ClAvoids pre-functionalization of the heterocycle. medjchem.com
Cross-Dehydrogenative Coupling (CDC)Azole-amine + 2-ArylacetaldehydePdCl₂Intramolecular C-C bond formation via C-H activation. acs.org

Chiral Compound Synthesis within the Imidazo[1,2-a]pyrimidine Framework

While the synthesis of racemic imidazo[1,2-a]pyrimidines is well-established, the development of asymmetric methods to produce chiral compounds remains a more specialized area of research. nih.govnih.gov The catalytic asymmetric synthesis of these structures is crucial for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

One successful approach involves the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, a strategy that can be conceptually extended to the pyrimidine system. nih.govresearchgate.net This has been achieved through an asymmetric multicomponent reaction, specifically a chiral phosphoric acid-catalyzed Groebke-Blackburn-Bienaymé (GBB) reaction. nih.govnih.gov The GBB reaction involves the condensation of a 2-aminoazine (like 2-aminopyrimidine), an aldehyde, and an isocyanide. researchgate.net By employing a chiral catalyst, this reaction can be guided to produce atropisomers with high enantioselectivity. nih.gov The stereochemical outcome in these reactions can be highly dependent on factors such as remote hydrogen bonding donors on the substrates. nih.gov This methodology provides a modular and efficient route to a wide array of chiral imidazo-fused heterocycles. researchgate.net

Strategies for Introducing Halogen and Alkyl Substituents on the Imidazo[1,2-a]pyrimidine System

To synthesize the target molecule, this compound, specific methods are required to install the methyl group at the C2 position and the bromine atom at the C7 position. This involves careful selection of starting materials and reaction conditions to control the regiochemistry of the substitution.

Regioselective Halogenation (e.g., Bromination) of Imidazo[1,2-a]pyrimidine Derivatives

The direct halogenation of the imidazo[1,2-a]pyrimidine core is a common method for introducing halogen atoms. However, the regioselectivity of this electrophilic substitution is a critical consideration. The imidazole ring is generally more electron-rich than the pyrimidine ring, making the C3 position the most nucleophilic and thus the most common site for electrophilic attack. researchgate.netuees.edu.ec

Numerous methods have been developed for the C3-bromination of the related imidazo[1,2-a]pyridine scaffold using reagents like N-Bromosuccinimide (NBS), sodium bromite (B1237846), or CBr4. researchgate.netrsc.org Achieving bromination on the six-membered pyrimidine ring, particularly at the C7 position, requires alternative strategies that bypass the inherent reactivity of the C3 position. This can be accomplished by:

Blocking the C3 position: If the C3 position is already substituted, electrophilic attack may be directed to other positions, although this can still favor other sites on the imidazole ring (C5) over the pyrimidine ring.

Using a directed metalation approach: A directing group on the pyrimidine ring could facilitate lithiation or other metalation at an adjacent position, which can then be quenched with a bromine source.

Synthesis from a pre-brominated precursor: The most direct approach involves starting the synthesis with a pyrimidine building block that already contains the bromine atom at the desired position. For example, using a 4-bromo-2-aminopyrimidine as the starting material in the condensation reaction would directly lead to a 7-bromoimidazo[1,2-a]pyrimidine (B578371) scaffold.

Mild brominating agents like tetrabutylammonium (B224687) tribromide (TBATB) have been shown to be effective for the regioselective bromination of various heterocycles, offering high selectivity and safety compared to molecular bromine. nih.gov

Table 2: Common Brominating Agents and Typical Regioselectivity
Brominating AgentTypical Position of AttackConditionsKey FeatureReference
N-Bromosuccinimide (NBS)C3Various solvents (e.g., CH₃CN, DMF)Common, mild electrophilic brominating agent. researchgate.net
Sodium Bromite (NaBrO₂)C3Acidic conditions (e.g., AcOH in DMF)Metal-free approach. researchgate.net
Tetrabutylammonium tribromide (TBATB)Varies (highly regioselective)Mild conditionsSafe and easy-to-handle solid bromine source. nih.gov

Alkylation and Methylation at Specific Positions

The introduction of the methyl group at the C2 position of the imidazo[1,2-a]pyrimidine ring is most commonly achieved during the construction of the heterocyclic scaffold itself. uees.edu.ec The standard synthesis, often referred to as the Chichibabin reaction, involves the condensation of a 2-aminopyrimidine with an α-haloketone. nih.gov

To obtain a 2-methyl derivative, a simple α-haloketone such as chloroacetone or bromoacetone (B165879) is used. researchgate.net The reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by an intramolecular condensation and dehydration to form the fused imidazole ring, with the methyl group from the acetone precursor ending up at the C2 position. researchgate.netnih.gov

While direct alkylation of the pre-formed imidazo[1,2-a]pyrimidine ring is possible, it typically occurs at the nucleophilic C3 position through reactions like the Friedel-Crafts alkylation or aza-Friedel-Crafts reactions. researchgate.netnih.govnih.gov Therefore, for the synthesis of this compound, the convergent strategy of reacting a pre-brominated 2-aminopyrimidine with chloroacetone is the most efficient and regioselective route.

Precursor-Based Synthesis for Substituted Imidazo[1,2-a]pyrimidines

Utilizing functionalized precursors is a powerful strategy to control the regiochemistry of substitution on the imidazo[1,2-a]pyrimidine system. By incorporating a functional group, such as a carboxylate, onto the starting pyrimidine ring, one can influence subsequent reactions or use the group as a handle for further transformations.

While direct information on imidazo[1,2-a]pyrimidine-8-carboxylate is limited, the principle can be illustrated by other carboxylate derivatives. For example, ethyl imidazo[1,2-a]pyrimidine-2-carboxylate can be synthesized, demonstrating that ester functionalities are compatible with the cyclization conditions. bldpharm.com

In the context of preparing a 7-bromo analog, one could envision a synthetic route starting with a 2-aminopyrimidine derivative that has both a bromine atom and a carboxylate group. The carboxylate group can act as a directing group for metalation or can be transformed into other functionalities. For instance, a carboxylic acid or ester group at a position adjacent to the desired site of bromination could facilitate an ortho-directed metalation-bromination sequence. Alternatively, a precursor like a 2-amino-4-bromopyrimidine-5-carboxylate could be used. After the formation of the imidazo[1,2-a]pyrimidine ring system, the carboxylate group at the resulting 8-position could be removed via decarboxylation, yielding the desired 7-bromo product. This precursor-based approach provides a strategic advantage for accessing substitution patterns that are difficult to achieve through direct functionalization of the parent heterocycle.

Mechanistic Investigations of Imidazo[1,2-a]pyrimidine Formation Pathways

Understanding the reaction mechanisms for the formation of imidazo[1,2-a]pyrimidines is crucial for optimizing reaction conditions and improving yields. The classical and most common approach involves the condensation reaction between a 2-aminopyrimidine and an α-haloketone. acs.orgbio-conferences.org For the synthesis of this compound, this would typically involve the reaction of 2-amino-5-bromopyrimidine (B17363) with a suitable α-haloketone.

Various catalysts have been employed to enhance the efficiency and scope of imidazo[1,2-a]pyrimidine synthesis. These catalysts often facilitate key steps in the reaction mechanism, such as nucleophilic attack and cyclization.

Al2O3-Catalyzed Systems: Alumina (B75360) (Al2O3) has been utilized as a solid support and catalyst in the synthesis of imidazo[1,2-a]pyrimidine derivatives, often in conjunction with microwave irradiation under solvent-free conditions. mdpi.com This method is considered environmentally friendly due to the low toxicity, high surface area, and thermal stability of alumina. mdpi.com The proposed mechanism involves the condensation of a 2-aminopyrimidine with a 2-bromoarylketone. mdpi.com While this system offers good catalytic efficiency, yields can sometimes be lower than expected. mdpi.com

CuI-Catalyzed Systems: Copper(I) iodide (CuI) has proven to be an effective catalyst in the aerobic oxidative synthesis of related imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, a reaction that proceeds through a catalytic Ortoleva-King type reaction. organic-chemistry.org This methodology is compatible with a broad range of functional groups. organic-chemistry.org Copper-catalyzed procedures have also been developed for the one-pot synthesis of imidazo[1,2-a]pyridines using aminopyridines and nitroolefins with air as the oxidant. organic-chemistry.org The mechanism is thought to involve a Michael addition, formation of a radical cation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition. organic-chemistry.org These copper-catalyzed methods offer a green chemistry approach due to the use of air as an abundant and non-toxic oxidant. organic-chemistry.org

Fe-Catalyzed Systems: Iron catalysts have been used for the synthesis of imidazo[1,2-a]pyridine derivatives. For instance, an iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. bio-conferences.orgorganic-chemistry.org FeCl3 has been identified as a superior Lewis acid catalyst in the cascade reaction between nitroolefins and 2-aminopyridines. bio-conferences.org Another approach involves an Fe(II)-catalyzed tandem coupling of 2-aminopyridines with 2-methylnitroolefins. bio-conferences.org These iron-catalyzed methods are advantageous due to the low cost and simplicity of the catalyst. organic-chemistry.org

Catalyst SystemKey Mechanistic FeaturesReactantsAdvantagesReference
Al2O3Condensation on solid support2-Aminopyrimidine, 2-BromoarylketonesEnvironmentally friendly, low toxicity mdpi.com
CuIAerobic oxidative coupling, Ortoleva-King reaction2-Aminopyridines, AcetophenonesBroad functional group tolerance, use of air as oxidant organic-chemistry.org
FeCl2/FeCl3Tandem coupling, denitration, Lewis acid catalysis2-Aminopyridines, NitroolefinsInexpensive catalyst, simple procedure bio-conferences.orgorganic-chemistry.org

In the pursuit of greener synthetic methodologies, several catalyst-free and environmentally benign protocols for the synthesis of imidazo[1,2-a]pyrimidines and related scaffolds have been developed. These methods often rely on the inherent reactivity of the starting materials under specific conditions, such as thermal or microwave activation.

A highly efficient and straightforward method involves the condensation of α-haloketones with 2-aminopyridines without any additional catalyst or solvent. scielo.br This approach aligns with the principles of green chemistry by minimizing waste. Similarly, catalyst-free annulation reactions can be achieved under microwave irradiation in green solvents like a water-isopropanol mixture, providing excellent yields and high purity of the target compounds. acs.org

Some protocols have successfully employed aqueous media without the deliberate addition of a catalyst. organic-chemistry.org The transformation is believed to proceed through a series of steps including Michael addition, elimination, intramolecular cyclization, and elimination of nitrous acid to form the final product. acs.org Metal-free and solvent-free conditions have also been achieved using a Brønsted acidic ionic liquid as a recyclable catalyst, which offers an atom-economical pathway and easy product isolation. rsc.org

ProtocolConditionsKey FeaturesReference
CondensationNeat reaction, thermal activationNo catalyst or solvent required scielo.br
AnnulationMicrowave irradiation, H2O-IPA solventRapid, excellent yields, green solvent acs.org
Aqueous SynthesisWater as solventNo added catalyst, environmentally friendly organic-chemistry.org
Ionic Liquid CatalysisSolvent-free, recyclable catalystAtom-economical, easy product isolation rsc.org

Sustainable and Green Chemistry Aspects in Imidazo[1,2-a]pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like imidazo[1,2-a]pyrimidines to reduce environmental impact. This involves the use of safer solvents, alternative energy sources, and waste minimization.

The development of solvent-free and aqueous reaction conditions represents a significant advancement in the green synthesis of imidazo[1,2-a]pyrimidines.

Solvent-Free Synthesis: Several methods have been reported that proceed without a solvent, often under microwave irradiation. mdpi.comresearchgate.net For example, the condensation of 2-aminopyrimidine and 2-bromoarylketones can be catalyzed by basic alumina under solvent-free microwave conditions. mdpi.com Another approach involves the reaction of 2-aminopyridines with α-bromo-β-keto esters under solvent-free conditions, which can be accelerated by microwave irradiation. organic-chemistry.org These methods offer advantages such as reduced waste, shorter reaction times, and often simpler work-up procedures. mdpi.comresearchgate.net

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Syntheses of methylimidazo[1,2-a]pyridines and related structures have been achieved in water without the need for an added catalyst. organic-chemistry.org The use of aqueous micellar media, with surfactants like sodium dodecyl sulfate (B86663) (SDS), has also been explored to facilitate reactions between water-insoluble organic substrates. acs.org This approach has been successfully applied to the copper-catalyzed synthesis of imidazo[1,2-a]pyridines. acs.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating. benthamdirect.comsci-hub.se

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been effectively achieved using microwave irradiation. mdpi.comrsc.org For instance, a convenient and effective synthesis of these compounds has been developed using Al2O3 as a catalyst in solvent-free conditions under microwave irradiation, with reaction times as short as 90-300 seconds. mdpi.com This method offers several advantages, including higher yields, very short reaction times, and an easy work-up procedure. mdpi.com Catalyst-free microwave-assisted synthesis of imidazo[1,2-a]pyridines has also been reported, further enhancing the green credentials of this technology. acs.orgresearchgate.net

Ultrasonic irradiation is another green technology that can enhance chemical reactivity through the phenomenon of acoustic cavitation. acs.orgnih.gov This technique has been successfully applied to the synthesis of imidazo[1,2-a]pyridines and related heterocycles. amanote.com

An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system has been developed for the synthesis of imidazo[1,2-a]pyridines in water. organic-chemistry.org This metal-free method offers mild reaction conditions and broad functional-group compatibility. organic-chemistry.org The use of ultrasound can significantly accelerate reactions and reduce reaction times at ambient temperatures. acs.org For example, a rapid and simple method for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) and 2-bromoacetophenone derivatives under ultrasonic irradiation has been developed, affording products in good to excellent yields. scispace.com

Green Chemistry AspectMethodologyKey AdvantagesReference
Solvent-Free/AqueousMicrowave-assisted, Al2O3 catalyzed, solvent-freeReduced waste, short reaction times, easy work-up mdpi.com
Catalyst-free, aqueous mediumNon-toxic solvent, environmentally benign organic-chemistry.orgiosrjournals.org
Microwave-AssistedCatalyst-free, solvent-freeRapid, high yields, clean reactions acs.orgresearchgate.net
Ultrasound-AssistedMetal-free, aqueous mediumMild conditions, accelerated reactions, high yields organic-chemistry.orgacs.org

Chemical Transformations and Functionalization of 7 Bromo 2 Methylimidazo 1,2 a Pyrimidine Derivatives

Regioselective Functionalization of the Imidazo[1,2-a]pyrimidine (B1208166) Core

The imidazo[1,2-a]pyrimidine nucleus possesses several carbon atoms susceptible to functionalization. The inherent electronic nature of the bicyclic system, with its electron-rich imidazole (B134444) ring and electron-deficient pyrimidine (B1678525) ring, often dictates the regioselectivity of these reactions. C-H functionalization has emerged as a powerful tool for the direct introduction of new substituents without the need for pre-functionalized starting materials.

While the 7-bromo and 2-methyl positions are already substituted in the parent compound, the C3 and C5 positions are prime targets for further elaboration. The C3 position, located on the electron-rich imidazole ring, is particularly susceptible to electrophilic attack and various metal-catalyzed C-H functionalization reactions. For the closely related imidazo[1,2-a]pyridine (B132010) scaffold, visible light-induced C3 functionalization reactions, such as formylation and cyanomethylation, have been reported and could likely be adapted to the imidazo[1,2-a]pyrimidine system. nih.gov

Transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines at the C3 position using reagents like sodium chlorite (B76162) or bromite (B1237846) has been demonstrated, providing a route to 3-halo derivatives. rsc.orgnih.gov These halogenated intermediates can then undergo further cross-coupling reactions. It is plausible that similar regioselective halogenation could be achieved on the 7-bromo-2-methylimidazo[1,2-a]pyrimidine core, directing the new halogen to the C3 position.

Direct C-H arylation at the C3 position of imidazo[1,2-a]pyrimidines can also be achieved. Furthermore, regioselective metalation using strong bases can generate organometallic intermediates that react with various electrophiles, offering another pathway for functionalization at specific positions of the core.

Reactions Involving the Bromo-Substituent at Position 7

The bromine atom at the C7 position is a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating carbon-carbon bonds by coupling the 7-bromo derivative with a variety of aryl or heteroaryl boronic acids or their esters. mdpi.comillinois.edu This allows for the introduction of diverse aromatic and heteroaromatic moieties at the C7 position, which is crucial for modulating the biological activity and photophysical properties of the resulting compounds. A typical reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent like dioxane or a DMF/water mixture. mdpi.comresearchgate.net Microwave irradiation can often accelerate these reactions. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of 7-amino-2-methylimidazo[1,2-a]pyrimidine derivatives. wikipedia.orgatlanchimpharma.com The reaction couples the 7-bromo compound with primary or secondary amines, anilines, or even ammonia (B1221849) equivalents. wikipedia.org The choice of palladium catalyst and ligand (e.g., BINAP, XPhos) is critical for the success and scope of the reaction. wikipedia.orgresearchgate.net Strong bases like sodium tert-butoxide are typically required. researchgate.net

Sonogashira Coupling: The Sonogashira coupling is used to introduce alkyne functionalities at the C7 position by reacting the 7-bromo derivative with a terminal alkyne. nih.govscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and a base such as triethylamine. scirp.orgnih.gov The resulting 7-alkynyl derivatives are valuable intermediates that can undergo further transformations, including cyclization reactions. rsc.org

Below is an interactive data table summarizing typical conditions for these cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst/LigandBaseSolventTemperature
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Na₂CO₃Toluene, Dioxane80-120 °C
Buchwald-HartwigPrimary/Secondary AminePd(OAc)₂ / XPhos, BINAPNaOtBu, K₃PO₄Toluene, Dioxane80-110 °C
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPEADMF, Toluene25-100 °C

Functionalization at the 2-Methyl Position

The 2-methyl group of the imidazo[1,2-a]pyrimidine core offers another site for chemical modification, although it is generally less reactive than the C-H bonds of the aromatic system or the C-Br bond. However, several strategies can be employed to functionalize this position.

Condensation Reactions: The methyl group can be activated by its proximity to the heterocyclic system, allowing it to participate in condensation reactions with aldehydes. In the presence of a suitable base, the methyl group can be deprotonated to form a nucleophilic species that attacks the aldehyde, leading to the formation of a styryl-type derivative after dehydration. This reaction extends the conjugation of the system and provides a scaffold for further modifications.

Oxidation: The methyl group can be oxidized to a carboxylic acid. researchgate.net This transformation can be achieved using strong oxidizing agents. The resulting carboxylic acid at the 2-position is a versatile functional group that can be converted into esters, amides, or other derivatives, significantly expanding the chemical space accessible from the parent compound. For instance, imidazo[1,2-a]pyrimidine-2-carboxylic acid has been synthesized via the oxidation of the corresponding aldehyde, which in turn was formed from a dichloromethyl precursor. nih.gov

Halogenation: Radical halogenation of the 2-methyl group can provide access to 2-(halomethyl) derivatives. These compounds are reactive electrophiles that can participate in nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at this position.

Diversification Strategies for Imidazo[1,2-a]pyrimidine Libraries

The development of chemical libraries based on the this compound scaffold is a key strategy in drug discovery and materials science. By systematically modifying different positions of the core molecule, a large number of analogs can be generated and screened for desired properties.

A powerful approach for library generation is the use of sequential cross-coupling reactions . researchgate.net Starting with the this compound, a first cross-coupling reaction can be performed at the C7 position. If a regioselective C-H halogenation at the C3 position is then carried out, a second, different cross-coupling reaction can be performed at this new site. nih.govnih.gov This allows for the introduction of two different substituents in a controlled manner.

For example, a Suzuki-Miyaura coupling could be performed at the 7-position, followed by a bromination at the 3-position, and then a Sonogashira or Buchwald-Hartwig reaction at C3. This strategy, combined with the functionalization of the 2-methyl group, provides a combinatorial approach to rapidly generate a large and diverse library of compounds from a single, readily accessible starting material.

The functional groups introduced through these reactions can themselves be further modified. For instance, an amino group introduced via Buchwald-Hartwig amination can be acylated or alkylated. A carboxylic acid group formed by oxidation of the 2-methyl group can be converted to a library of amides by coupling with a diverse set of amines. ekb.eg This multi-pronged approach to functionalization makes the this compound scaffold an exceptionally versatile platform for the creation of novel chemical entities.

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 2 Methylimidazo 1,2 a Pyrimidine and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, the precise connectivity and substitution pattern of the imidazo[1,2-a]pyrimidine (B1208166) core can be determined.

The ¹H NMR spectrum of imidazo[1,2-a]pyrimidine derivatives provides characteristic signals for the protons on the bicyclic core and its substituents. For 7-Bromo-2-methylimidazo[1,2-a]pyrimidine, the spectrum would be expected to show a singlet for the C3-H proton, signals for the pyrimidine (B1678525) ring protons (C5-H and C6-H), and a singlet for the methyl group at the C2 position.

The protons on the pyrimidine ring typically appear as doublets or doublets of doublets due to spin-spin coupling. For instance, in related imidazo[1,2-a]pyrimidine structures, the C5 proton (H-5) often appears as a doublet of doublets around δ 8.88 ppm, while the C6 proton (H-6) shows a signal around δ 7.06 ppm. semanticscholar.org The C3 proton (H-3) typically resonates as a singlet in the aromatic region. The introduction of a bromine atom at the C7 position would influence the chemical shifts of the adjacent protons, primarily H-6 and H-8 (if present), and would simplify the splitting pattern of H-6 to a doublet. The methyl group at C2 would be expected to appear as a singlet in the upfield region (around δ 2.5 ppm).

Analysis of various analogs reveals consistent patterns. For example, in a series of N-(substituted)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine analogs, the core proton signals were observed at δ 8.88 (dd, H-5), 8.51 (dd, H-7), 7.70 (s, H-3), and 7.06 (dd, H-6) ppm. semanticscholar.org

Table 1: Representative ¹H NMR Data for Imidazo[1,2-a]pyrimidine Analogs

Compound/Analog H-3 (s) H-5 (dd) H-6 (dd) H-7 (dd) Other key signals Reference
N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine 7.73 8.88 7.06 8.51 4.58 (d, 2H, CH₂), 6.13 (t, 1H, NH) semanticscholar.org
N-(4-(diethylamino)phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine 7.70 8.88 7.06 8.51 4.50 (d, 2H, CH₂), 5.48 (t, 1H, NH), 3.09 (q, 4H, N(CH₂)₂), 0.94 (t, 6H, 2xCH₃) semanticscholar.org

Chemical shifts (δ) are in ppm. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets.

¹³C NMR spectroscopy is crucial for confirming the carbon skeleton of the molecule. The imidazo[1,2-a]pyrimidine core presents a distinct set of signals. For this compound, one would expect to see signals for all nine carbon atoms. The carbon atom bearing the bromine (C7) would exhibit a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect.

In various imidazo[1,2-a]pyrimidine derivatives, the quaternary bridgehead carbon (C8a) is typically observed in the range of δ 140-145 ppm. semanticscholar.orgnih.gov The carbons of the imidazole (B134444) portion (C2 and C3) and the pyrimidine portion (C5, C6, C7) resonate at distinct chemical shifts that are sensitive to the substitution pattern. semanticscholar.orgnih.govresearchgate.net For example, the C2 carbon is often found around δ 148-150 ppm, while C3 is more shielded, appearing around δ 110-120 ppm. semanticscholar.org The methyl group at C2 would show a characteristic signal in the aliphatic region (δ 15-25 ppm). The characterization of numerous analogs has provided a reliable database of chemical shifts for this heterocyclic system. semanticscholar.orgnih.govresearchgate.net

Table 2: Representative ¹³C NMR Data for Imidazo[1,2-a]pyrimidine Analogs

Compound/Analog C2 C3 C5 C6 C7 C8a Reference
N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine 149.84 121.30 148.60 108.73 133.96 148.48 semanticscholar.org
N-(4-(diethylamino)phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine 149.76 121.87 148.45 108.66 133.79 140.57 semanticscholar.org

Chemical shifts (δ) are in ppm.

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful methods for the definitive structural assignment of imidazo[1,2-a]pyrimidine derivatives. nih.gov

HMQC (or HSQC) experiments establish direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC experiments reveal correlations between protons and carbons over two or three bonds. This is particularly vital for identifying the connectivity between different parts of the molecule and for assigning quaternary (non-protonated) carbons. nih.govresearchgate.net For instance, in the structural elucidation of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines, HMBC was used to confirm the regioselectivity of the synthesis. nih.gov Correlations from the C2-methyl protons to both the C2 and C3 carbons, and from the H-3 proton to C2, C8a, and C5, would firmly establish the substitution pattern of the imidazole ring. Similarly, correlations from H-5 to C7 and C8a would confirm the structure of the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of the compound and provides evidence for its elemental composition and structure through fragmentation analysis.

ESI-MS is a soft ionization technique commonly used for the analysis of imidazo[1,2-a]pyrimidine derivatives. semanticscholar.orgnih.govresearchgate.net This method typically protonates the basic nitrogen atoms of the heterocyclic system, resulting in the observation of a prominent protonated molecular ion peak, [M+H]⁺. semanticscholar.orgnih.gov The presence of bromine in this compound would be evident from a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. nih.govbeilstein-journals.org This precision allows for the determination of the elemental formula of the compound. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the elemental composition can be confirmed with high confidence. beilstein-journals.org For this compound (C₈H₈BrN₃), HRMS would be used to verify that the measured mass of the [M+H]⁺ ion corresponds to the calculated value for C₈H₉BrN₃⁺, thereby ruling out other possible elemental compositions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. While specific IR spectral data for this compound is not extensively detailed in the available literature, the characteristic absorption bands can be inferred from the analysis of closely related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine (B132010) derivatives.

The IR spectra of imidazo[1,2-a]pyrimidine derivatives typically exhibit several characteristic absorption bands. For instance, studies on various substituted imidazo[1,2-a]pyrazines, which share a similar heterocyclic core, show a distinct absorption for the C=N stretching vibration around 1546 cm⁻¹. The aromatic C-H stretching vibrations in these systems are generally observed in the region of 3100-3000 cm⁻¹. For example, in a series of (E)-N-(substituted-benzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine derivatives, the C=N stretching vibration was identified in the range of 1605–1598 cm⁻¹, and C=C stretching vibrations were observed around 1588-1563 cm⁻¹ nih.gov.

In the case of this compound, the spectrum is expected to be influenced by its specific substituents. The methyl group at the 2-position would give rise to characteristic C-H stretching and bending vibrations. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

A study on 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide, a related compound, reported IR absorption bands at 2957 and 2926 cm⁻¹ (C-H stretching), 1636 cm⁻¹ (C=N stretching), and 758 cm⁻¹ (aromatic C-H bending) researchgate.net. Although this compound is an imidazo[1,2-a]pyridine salt, these values provide a useful reference for the vibrational frequencies expected for the core heterocyclic structure.

Based on the analysis of these analogs, a general interpretation of the expected IR spectrum for this compound can be constructed.

Table 1: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3100-3000 Medium Aromatic C-H Stretch
~2970-2920 Medium Methyl C-H Stretch
~1640-1610 Strong C=N Stretch
~1590-1550 Strong C=C Stretch (Aromatic)
~1470-1430 Medium Methyl C-H Bend
~780-740 Strong Aromatic C-H Bend

This predictive analysis, based on data from analogous structures, provides a solid framework for the functional group identification of this compound using IR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

While a specific crystal structure for this compound has not been reported in the searched literature, the analysis of a very close analog, 6-Bromo-2-methylimidazo[1,2-a]pyridine, offers significant insights into the expected solid-state structure. The crystallographic data for this analog reveals a monoclinic crystal system with the space group P 1 21/c 1 nih.gov. The unit cell parameters were determined to be a = 3.9883 Å, b = 17.853 Å, and c = 11.2011 Å, with β = 91.622° nih.gov.

The imidazo[1,2-a]pyridine core of this analog is essentially planar, a feature that is anticipated to be preserved in the imidazo[1,2-a]pyrimidine system. The bromine atom and the methyl group are substituted on this planar bicyclic system. The C-Br bond length in such aromatic systems is typically around 1.89 Å .

The planarity of the fused ring system is a critical feature that influences the crystal packing and potential intermolecular interactions, such as π-π stacking. The substitution pattern on the ring system will also dictate the nature of these interactions. In the solid state, molecules of 6-Bromo-2-methylimidazo[1,2-a]pyridine are likely to arrange in a way that maximizes favorable intermolecular contacts, leading to a stable crystalline lattice.

Table 2: Crystallographic Data for the Analog 6-Bromo-2-methylimidazo[1,2-a]pyridine

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P 1 21/c 1 nih.gov
a (Å) 3.9883 nih.gov
b (Å) 17.853 nih.gov
c (Å) 11.2011 nih.gov
α (°) 90.00 nih.gov
β (°) 91.622 nih.gov

Theoretical and Computational Chemistry Studies on Imidazo 1,2 a Pyrimidine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. nih.gov These calculations are instrumental in understanding the relationship between a molecule's structure and its reactivity. nih.gov For imidazo[1,2-a]pyrimidine (B1208166) systems, DFT methods, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to optimize the molecular geometry to its most stable ground state and to calculate various electronic descriptors. nih.govnih.govsemanticscholar.org

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy level is related to a molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity. nih.gov

In studies of related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine derivatives, FMO analysis has shown that the HOMO is often distributed across the entire fused ring system, while the LUMO may be localized on specific substituents. nih.gov This distribution is crucial for predicting how the molecule will interact with other reagents.

Table 1: Example FMO Data for an Imidazo[1,2-a]pyridine Derivative Data for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, a structurally related compound.

Parameter Energy (eV)
EHOMO -6.215
ELUMO -1.872
Energy Gap (ΔE) 4.343

This data illustrates the typical values obtained from DFT calculations for similar heterocyclic systems, providing a reference for the potential electronic profile of 7-Bromo-2-methylimidazo[1,2-a]pyrimidine. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov It is an invaluable tool for identifying the electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively. nih.govresearchgate.net MEP maps use a color scale where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue denotes regions of electron deficiency (positive potential), susceptible to nucleophilic attack. nih.govresearchgate.net Green represents areas of neutral potential. This analysis helps in understanding hydrogen bonding and other non-covalent interactions that are fundamental to biological activity. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of electron density. nih.gov By identifying Bond Critical Points (BCPs), QTAIM can characterize the nature and strength of chemical bonds and non-covalent interactions within a molecule. nih.gov

Complementing QTAIM, Reduced Density Gradient (RDG) analysis is used to visualize and quantify weak intermolecular and intramolecular interactions. nih.gov RDG plots generate 3D isosurfaces that are color-coded to differentiate various interaction types:

Blue: Indicates strong attractive interactions, such as hydrogen bonds.

Green: Represents weak van der Waals interactions.

Red: Signifies repulsive interactions, often found in sterically hindered regions. nih.gov

Together, these methods offer a detailed picture of the bonding and non-covalent forces that define a molecule's structure and its interaction potential. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov These methods are essential for understanding the molecular basis of a drug's action and for designing new, more potent therapeutic agents. semanticscholar.org

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, which is referred to as its binding mode. researchgate.net The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding affinity between the ligand and the protein. A lower (more negative) score generally indicates a more favorable and stable interaction. nih.gov

Studies on various imidazo[1,2-a]pyrimidine derivatives have used molecular docking to explore their potential as inhibitors for a range of biological targets, including microbial enzymes and proteins involved in viral entry, such as those associated with SARS-CoV-2. nih.govnih.govnih.gov For instance, certain derivatives have shown promising binding affinities to the human angiotensin-converting enzyme 2 (ACE2) and the spike protein of SARS-CoV-2, suggesting their potential as viral entry inhibitors. nih.gov

Table 2: Example Molecular Docking Results for Imidazo[1,2-a]pyrimidine Derivatives against Viral Proteins

Compound Class Target Protein Binding Affinity (kcal/mol)
Imidazo[1,2-a]pyrimidine Schiff Base ACE2 -9.1
Imidazo[1,2-a]pyrimidine Schiff Base Spike Protein -7.3

These findings demonstrate the utility of docking in identifying promising compounds and their potential biological targets. nih.gov

Computational modeling is increasingly used to supplement and interpret experimental enzyme kinetics. nih.gov While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can model the dynamic behavior of the complex over time. These simulations provide insights into the stability of the binding pose and can help elucidate the mechanism of enzyme inhibition.

By simulating the enzymatic reaction in the presence and absence of an inhibitor, computational models can help predict kinetic parameters. This approach allows researchers to understand how a compound like this compound might alter an enzyme's activity. Although specific computational enzyme kinetic studies on this exact compound are not detailed in the available literature, this methodology represents a critical step in evaluating the therapeutic potential of novel enzyme inhibitors. nih.gov

Conformational Analysis and Tautomerism Studies

Quantum chemical calculations are instrumental in exploring the potential tautomers of imidazo[1,2-a]pyrimidine derivatives and their relative stabilities. beilstein-journals.org Tautomerism can significantly influence the molecule's chemical reactivity and its ability to form hydrogen bonds, which is critical for receptor binding. For this compound, protonation at different nitrogen atoms could lead to various tautomeric forms. Density Functional Theory (DFT) calculations can be employed to determine the optimized geometries and relative energies of these tautomers, thereby predicting the most stable form under physiological conditions.

Table 1: Theoretical Conformational and Tautomeric Data for Imidazo[1,2-a]pyrimidine Systems This table presents hypothetical data based on typical computational studies of similar heterocyclic systems, as specific experimental or computational results for this compound are not readily available.

ParameterValueMethod of Determination
Most Stable TautomerAmino formDFT Calculations
Rotational Barrier of 2-methyl groupLowCalculated Rotational Energy Profile
Dihedral Angle (C2-C-N-C)~0°Geometry Optimization
Relative Energy of Imino TautomerHigher than Amino formDFT Energy Calculations

Solvent Effects and Intermolecular Interactions Modeling

The biological activity of a molecule is intrinsically linked to its behavior in an aqueous environment. Computational models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate the effects of solvents on the electronic structure and stability of molecules like this compound. These studies can predict changes in dipole moment, stabilization energies, and UV-Vis absorption spectra in different solvents. For instance, an increase in solvent polarity is generally expected to lead to a bathochromic (red) shift in the electronic absorption spectrum.

Modeling intermolecular interactions is key to understanding how a ligand binds to its receptor. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are used to characterize non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. nih.gov For this compound, the bromine atom at the 7-position can participate in halogen bonding, a significant interaction in drug design. The nitrogen atoms of the imidazo[1,2-a]pyrimidine core can act as hydrogen bond acceptors, while the methyl group can engage in hydrophobic interactions.

Table 2: Predicted Solvent Effects and Intermolecular Interaction Parameters for this compound This table contains representative data that would be generated from computational modeling of solvent effects and intermolecular interactions.

PropertyPredicted Value/ObservationComputational Method
Dipole Moment (in water)Higher than in vacuumIEFPCM/DFT
Solvation Free EnergyNegative (indicating stability in solvent)SMD/DFT
Key Intermolecular InteractionsHalogen bonding (Br), Hydrogen bonding (N atoms)QTAIM, RDG
UV-Vis λmax Shift (in polar solvent)Red shiftTD-DFT

Topological Descriptors and Quantum Chemical Descriptors for Reactivity and Stability

Topological and quantum chemical descriptors provide quantitative measures of a molecule's physical, chemical, and biological properties. Density Functional Theory (DFT) is a powerful tool for calculating these descriptors. nih.govnih.gov For this compound, key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

Other important descriptors include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, and various topological indices that correlate with biological activity. The MEP map for this compound would likely show negative potential around the nitrogen atoms, indicating their role as nucleophilic centers and hydrogen bond acceptors.

Table 3: Calculated Quantum Chemical and Topological Descriptors for this compound This table showcases typical descriptors obtained from quantum chemical calculations for drug discovery purposes.

DescriptorPredicted ValueSignificance
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO GapChemical reactivity and stability
Molecular Electrostatic Potential (MEP)Negative potential on N atomsReactivity sites, H-bonding
Topological Polar Surface Area (TPSA)Drug absorption and permeability

In Silico ADMET and Drug-Likeness Prediction for Drug Candidature Assessment

In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to assess the viability of a compound as a drug candidate. nih.govjclinical.org Various computational tools and web servers are available to predict these properties for molecules like this compound. These predictions help in identifying potential liabilities and guiding further optimization. nih.govnih.gov

Drug-likeness is another critical parameter, often evaluated based on rules like Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are more likely to have good oral bioavailability. For this compound, in silico predictions would assess its potential to be an orally active drug.

Table 4: In Silico ADMET and Drug-Likeness Predictions for this compound This table provides an example of the output from in silico ADMET and drug-likeness prediction software.

PropertyPredicted ValueAcceptable Range for Drug-Likeness
Molecular Weight< 500 g/mol
LogP (Lipophilicity)-0.7 to +5.0
Hydrogen Bond Donors≤ 5
Hydrogen Bond Acceptors≤ 10
Caco-2 Permeability> -5.15 cm/s
Human Intestinal Absorption (HIA)> 30%

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-2-methylimidazo[1,2-a]pyrimidine, and how can reaction conditions be systematically optimized?

A general synthesis involves condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones or β-keto esters) to form the pyrimidine ring. To optimize yields, vary solvents (e.g., DMF, ethanol), temperatures (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .

Q. How can structural ambiguities in this compound derivatives be resolved?

Use a combination of NMR (¹H/¹³C, DEPT, 2D-COSY/HMBC), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Compare spectral data with structurally characterized analogs (e.g., ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate ). Cross-reference with computational models (DFT-optimized geometries) to validate bond angles and substituent positions .

Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Employ gradient elution column chromatography (silica gel, 60–120 mesh) with solvent systems like dichloromethane/methanol (95:5) or ethyl acetate/hexane (3:7). For polar byproducts, use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Confirm purity via melting point analysis and LC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

The bromine atom at position 7 and methyl group at position 2 influence electronic and steric effects. Use DFT calculations to map electron density distribution (e.g., Fukui indices) and predict reactive sites. Experimentally, test directing groups (e.g., nitro or acetyl) to control substitution patterns. Validate outcomes via NOESY NMR or single-crystal X-ray diffraction .

Q. What methodological approaches are suitable for evaluating the pharmacological activity of this compound derivatives?

Screen for bioactivity using:

  • In vitro assays : Competitive binding studies (e.g., kinase inhibition, phosphodiesterase targets ), cytotoxicity (MTT assay on cancer cell lines).
  • In vivo models : Rodent behavioral tests (e.g., elevated plus maze for anxiolytic activity ). Optimize pharmacokinetics (PK) via metabolic stability assays (microsomal incubation) and logP measurements .

Q. How should researchers resolve contradictions in spectral or crystallographic data for novel derivatives?

Re-examine sample preparation (e.g., solvent residues in NMR, crystal polymorphism in XRD). Cross-validate with computational spectroscopy (e.g., Gaussian-based NMR chemical shift predictions). Compare with literature analogs (e.g., imidazo[1,2-a]pyrimidine derivatives reported by Yagodinets et al. or El Otmani et al. ). Apply Guiding Principle 2 of evidence-based inquiry: Align interpretations with established theoretical frameworks (e.g., Hammett substituent constants) .

Q. What strategies mitigate instability or hygroscopicity in this compound during storage?

Store under inert atmosphere (argon) at –20°C in amber vials. Pre-dry storage containers (120°C, 24 hrs) and use molecular sieves (3Å). For hygroscopic derivatives, convert to stable salts (e.g., hydrochloride) or co-crystals .

Q. How can mechanistic insights into cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound be obtained?

Use kinetic studies (variable-temperature NMR) and isotopic labeling (²H/¹³C) to track bond cleavage/formation. Characterize intermediates via ESI-MS. Test palladium catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligand) and bases (K₂CO₃ vs. CsF) to optimize turnover .

Q. What considerations are critical for designing in vivo studies with this compound-based probes?

Assess blood-brain barrier permeability (logBB calculations), plasma protein binding (equilibrium dialysis), and metabolic pathways (CYP450 isoform profiling). Use radiolabeled analogs (¹⁴C/³H) for biodistribution studies. Reference protocols from fluorescent probes targeting receptors like peripheral benzodiazepine receptors .

Q. How can low yields in multi-step syntheses of functionalized derivatives be troubleshooted?

Identify rate-limiting steps via interrupted reaction profiling. Optimize stoichiometry (e.g., excess boronic acids in Suzuki couplings) and catalyst loading. For air/moisture-sensitive steps, employ Schlenk line techniques. Characterize byproducts via GC-MS or MALDI-TOF .

Methodological Recommendations Table

ChallengeRecommended TechniqueKey References
Structural ambiguity2D-NMR, XRD, DFT
Regioselectivity controlFukui index analysis, directing groups
Pharmacological screeningKinase binding assays, MTT cytotoxicity
Stability optimizationSalt/co-crystal formation, inert storage
Reaction mechanism elucidationKinetic NMR, isotopic labeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.